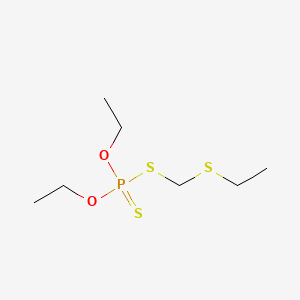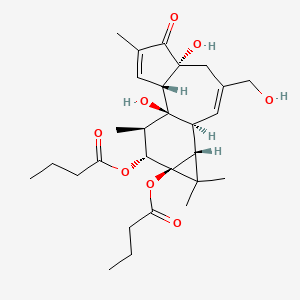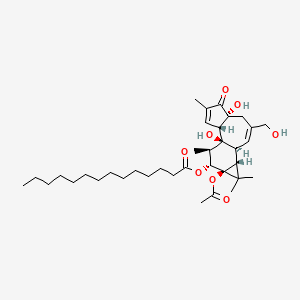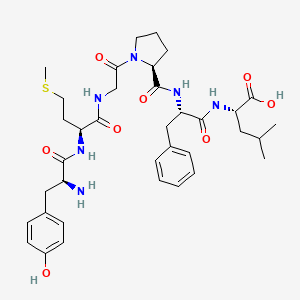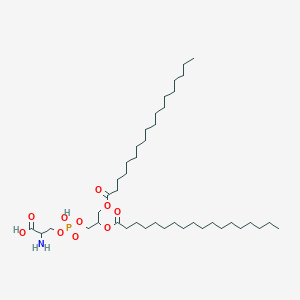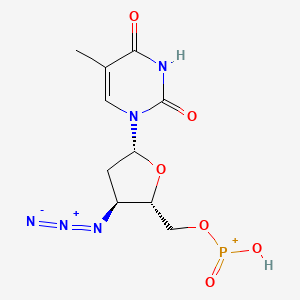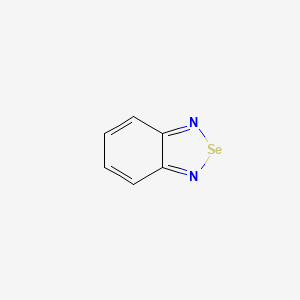
2,1,3-Benzoselénadiazole
Vue d'ensemble
Description
2,1,3-Benzoselenadiazole is an organic compound with the molecular formula C₆H₄N₂Se
Applications De Recherche Scientifique
2,1,3-Benzoselenadiazole has a wide range of scientific research applications:
Optoelectronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-accepting properties.
Bioimaging: The compound is employed as a fluorescent probe for bioimaging applications.
Materials Science: It serves as a building block for the synthesis of advanced materials with unique electronic and photophysical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoselenadiazole typically involves the cyclization of o-phenylenediamine with selenium dioxide. One common method includes the following steps:
Cyclization Reaction: o-Phenylenediamine is reacted with selenium dioxide in the presence of a suitable solvent, such as acetic acid, under reflux conditions.
Industrial Production Methods
Industrial production methods for 2,1,3-Benzoselenadiazole often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,1,3-Benzoselenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzoselenadiazoles depending on the reagents used.
Mécanisme D'action
The mechanism of action of 2,1,3-Benzoselenadiazole involves its ability to participate in electron transfer processes. The compound’s selenadiazole ring can interact with various molecular targets, facilitating charge transfer and influencing the electronic properties of the systems it is incorporated into. This makes it valuable in applications such as optoelectronics and bioimaging .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,1,3-Benzothiadiazole: Similar in structure but contains sulfur instead of selenium.
2,1,3-Benzoxadiazole: Contains oxygen instead of selenium.
2,1,3-Benzotriazole: Contains an additional nitrogen atom in the ring.
Uniqueness
2,1,3-Benzoselenadiazole is unique due to the presence of selenium, which imparts distinct electronic properties compared to its sulfur and oxygen analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced optoelectronic devices .
Propriétés
IUPAC Name |
2,1,3-benzoselenadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2Se/c1-2-4-6-5(3-1)7-9-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTPIVIDHMVGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=N[Se]N=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181743 | |
| Record name | Piaselenole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-15-4 | |
| Record name | 2,1,3-Benzoselenadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piaselenole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piaselenole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piaselenole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-benzoselenadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIASELENOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44Z4759EKU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,1,3-Benzoselenadiazole?
A1: The molecular formula of 2,1,3-benzoselenadiazole is C6H4N2Se, and its molecular weight is 183.11 g/mol. []
Q2: What are the key spectroscopic features of 2,1,3-benzoselenadiazole?
A2: 2,1,3-Benzoselenadiazole exhibits characteristic spectroscopic features: * UV-Vis Spectroscopy: Absorption peaks are observed, often in the range of 300-500 nm depending on substituents. These are attributed to π-π transitions and can be influenced by charge-transfer interactions. [, , ] * Fluorescence Spectroscopy: Many derivatives exhibit fluorescence, with emission wavelengths tunable by structural modifications. [, , ] * NMR Spectroscopy: 77Se NMR is particularly useful for characterizing selenium-containing compounds. [] * IR Spectroscopy:* Provides information about the functional groups present, such as C-H, C=N, and Se-N vibrations. [, ]
Q3: How does 2,1,3-benzoselenadiazole behave in different solvents?
A3: Solubility depends on the specific substituents on the benzoselenadiazole core. Alkyl and alkoxy substituents generally increase solubility in organic solvents. [, ]
Q4: Does 2,1,3-benzoselenadiazole exhibit any catalytic properties?
A5: While not a catalyst itself, 2,1,3-benzoselenadiazole is a valuable building block for ligands used in metal-catalyzed reactions, especially in cross-coupling reactions like Suzuki and Stille couplings. [, ]
Q5: How is computational chemistry used to study 2,1,3-benzoselenadiazole?
A6: Computational methods like Density Functional Theory (DFT) are used to: * Predict molecular geometries and electronic structures. [, ] * Calculate HOMO and LUMO energy levels, relevant for electronic applications. [] * Investigate intermolecular interactions, such as chalcogen bonding. [] * Support the interpretation of experimental spectroscopic data. []
Q6: How do structural modifications of 2,1,3-benzoselenadiazole impact its properties?
A7: * Electronic Properties: Electron-donating groups (alkoxy, amino) raise the HOMO energy level, while electron-withdrawing groups (nitro, cyano) lower the LUMO level, affecting the band gap and optical properties. [, , ] * Solubility: Alkyl and alkoxy chains improve solubility in organic solvents, crucial for solution-processing techniques in materials applications. [, ] * Solid-State Packing: Substituents influence intermolecular interactions, impacting morphology and charge transport in materials. [, ]
Q7: Are there strategies to enhance the stability of 2,1,3-benzoselenadiazole derivatives?
A8: * Incorporating sterically bulky groups can protect reactive sites from degradation. [] * Optimizing storage conditions (temperature, light, humidity) is crucial. [] * Formulating as a solid dispersion or encapsulation can enhance stability. []
Q8: What analytical methods are used to study 2,1,3-benzoselenadiazole?
A10: * High-Performance Liquid Chromatography (HPLC): Used for separation and quantification, especially after derivatization reactions. [, , ] * Spectroscopic Techniques: UV-Vis, fluorescence, and NMR are valuable for characterization and analysis. [, , , , , ] * X-ray Crystallography: Provides detailed structural information. [, , ]
Q9: What are the promising cross-disciplinary applications of 2,1,3-benzoselenadiazole?
A11: * Organic Electronics: Used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to its semiconducting properties and tunable electronic structure. [, , , ] * Supramolecular Chemistry: Serves as a building block for self-assembled structures and capsules due to its ability to form chalcogen bonds and other non-covalent interactions. [, , ] * Chemical Biology: Fluorescent derivatives are explored as probes and sensors for biological targets. [, ]
Q10: Are there alternatives to 2,1,3-benzoselenadiazole in its various applications?
A12: Alternatives depend on the specific application: * In organic electronics, other electron-deficient heterocycles like benzothiadiazole and benzotriazole are used. [, ] * In supramolecular chemistry, alternative building blocks capable of forming directional non-covalent bonds are employed. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




